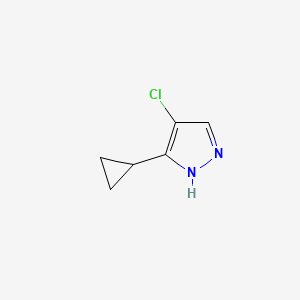

4-chloro-5-cyclopropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQAWEVXDQXJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis Guide: 4-Chloro-5-Cyclopropyl-1H-Pyrazole

Topic: "4-chloro-5-cyclopropyl-1H-pyrazole" synthesis pathway Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

The moiety This compound (CAS: 1248516-15-5) represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., FGFR, VEGFR inhibitors). The unique combination of the lipophilic, sterically defined cyclopropyl group and the electron-withdrawing chlorine atom at the C4 position modulates both the metabolic stability and the binding affinity of the pyrazole core.

This guide details the "Gold Standard" synthetic pathway, prioritizing regioselectivity, scalability, and operational safety. Unlike generic preparations, this protocol addresses the specific challenges of handling the cyclopropyl ring (avoiding ring opening) and ensuring exclusive C4-chlorination without over-halogenation.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into readily available precursors. The strategy relies on constructing the pyrazole core first, followed by late-stage functionalization (chlorination).

Strategic Logic:

-

C4-Cl Bond Disconnection: The C4 position of the pyrazole ring is highly nucleophilic. Therefore, an electrophilic aromatic substitution (EAS) using a chlorinating agent (NCS) is the most logical final step.

-

Heterocycle Formation: The pyrazole ring is best assembled via the condensation of hydrazine with a 1,3-electrophilic species.

-

Precursor Selection: The 1,3-electrophilic precursor is generated from Cyclopropyl Methyl Ketone , a cheap commodity chemical, via reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

Figure 1: Retrosynthetic disconnection strategy isolating the stable 3-cyclopropyl-1H-pyrazole intermediate.[1][2]

Primary Synthesis Pathway

This pathway consists of three distinct chemical transformations. Each step is designed to be self-validating via simple analytical checks (TLC/NMR) before proceeding.

Step 1: Enaminone Formation

The reaction of cyclopropyl methyl ketone with DMF-DMA forms the enaminone intermediate. This step installs the necessary carbons for the pyrazole ring and activates the system for hydrazine attack.

-

Reagents: Cyclopropyl methyl ketone (1.0 eq), DMF-DMA (1.2–1.5 eq).

-

Solvent: Neat (solvent-free) or Toluene.

-

Conditions: Reflux (100–110 °C) for 12–16 hours.

Mechanism: The methyl group of the ketone is deprotonated (facilitated by the basicity of the aminal) and attacks the electrophilic carbon of the acetal. Elimination of methanol drives the equilibrium forward, resulting in the conjugated enaminone.

Step 2: Pyrazole Ring Closure

The enaminone is treated with hydrazine hydrate. This is a classic heterocyclization where the hydrazine nitrogen attacks the

-

Reagents: Enaminone (from Step 1), Hydrazine Hydrate (1.2 eq).

-

Solvent: Ethanol or Methanol.[3]

-

Conditions: Reflux for 2–4 hours.

Critical Insight: The cyclopropyl ring is stable under these conditions. However, acidic conditions should be avoided to prevent acid-catalyzed ring opening of the cyclopropane.

Step 3: Regioselective Chlorination

The final step installs the chlorine atom at the C4 position. N-Chlorosuccinimide (NCS) is preferred over chlorine gas for stoichiometric control and ease of handling.

-

Reagents: 3-Cyclopropyl-1H-pyrazole (1.0 eq), NCS (1.05 eq).

-

Solvent: DMF or Acetonitrile (ACN).

-

Conditions: 0 °C to Room Temperature (RT).

Mechanism: The pyrazole ring, rich in electron density, undergoes Electrophilic Aromatic Substitution (EAS). The C4 position is the most nucleophilic site, ensuring high regioselectivity.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Cyclopropyl-1H-pyrazole

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with Cyclopropyl methyl ketone (10.0 g, 119 mmol) and DMF-DMA (21.2 g, 178 mmol).

-

Reaction: Heat the neat mixture to 110 °C (oil bath) for 14 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The ketone spot should disappear, replaced by a more polar, UV-active enaminone spot.

-

-

Concentration: Remove excess DMF-DMA and Methanol under reduced pressure (rotary evaporator). The residue is usually a viscous orange/red oil.

-

Cyclization: Dissolve the crude enaminone in Ethanol (100 mL). Add Hydrazine Hydrate (80% aq., 7.5 mL, ~120 mmol) dropwise.

-

Caution: Exothermic reaction.

-

-

Reflux: Heat to reflux for 3 hours.

-

Workup: Cool to RT. Concentrate the solvent.[4] Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

-

Yield: Typically 85–95%.

-

Protocol B: Chlorination to this compound

-

Setup: Equip a 100 mL flask with a stir bar.

-

Dissolution: Dissolve 3-Cyclopropyl-1H-pyrazole (5.0 g, 46 mmol) in DMF (25 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Chlorination: Add N-Chlorosuccinimide (NCS) (6.45 g, 48 mmol) portion-wise over 15 minutes.

-

Reasoning: Portion-wise addition prevents a thermal runaway and minimizes over-chlorination side products.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

-

Checkpoint: TLC should show conversion to a slightly less polar product.

-

-

Workup: Pour the reaction mixture into ice-water (150 mL). The product often precipitates as a solid.

-

If solid: Filter, wash with water, and dry.

-

If oil: Extract with EtOAc, wash extensively with water (to remove DMF) and brine.

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography (0-30% EtOAc in Hexane).

-

Yield: Typically 75–85%.

-

Process Data & Specifications

| Parameter | Specification / Value | Notes |

| Appearance | White to off-white solid | |

| Purity (HPLC) | > 98.0% | Required for pharma applications |

| 1H NMR (DMSO-d6) | δ 12.8 (br s, 1H, NH), 0.7-0.9 (m, 4H), 1.8 (m, 1H) | Pyrazole-H at C4 is absent (replaced by Cl) |

| Mass Spec (ESI) | [M+H]+ = 143.0 / 145.0 | Characteristic 3:1 Cl isotope pattern |

| Melting Point | 120–125 °C (approx) | Varies slightly with crystal form |

Visualization of Reaction Workflow

Figure 2: Operational workflow highlighting critical Quality Control (QC) checkpoints.

Critical Process Parameters (CPP) & Safety

Safety Considerations

-

Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood with double gloves. Quench waste streams with bleach (sodium hypochlorite) before disposal.

-

NCS (N-Chlorosuccinimide): Irritant. Exothermic reaction with pyrazoles. Ensure cooling during addition to prevent thermal runaway.

Troubleshooting

-

Issue: Ring Opening.

-

Cause: Presence of strong acids during the cyclization or workup.

-

Solution: Maintain neutral or slightly basic pH during hydrazine reaction.

-

-

Issue: Over-chlorination (Dichlorination).

-

Cause: Excess NCS or high temperatures.

-

Solution: Strictly control stoichiometry (1.05 eq max) and keep temperature < 30 °C.

-

-

Issue: Tautomer Confusion.

-

Note: 3-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazole are tautomers. In solution, they exist in equilibrium. The chlorination at C4 is chemically equivalent for both tautomers in the unsubstituted parent ring.

-

References

-

General Pyrazole Synthesis

- Source: Organic Chemistry Portal. "Synthesis of Pyrazoles".

-

URL:[Link]

-

Chlorination of Pyrazoles

-

Commercial Availability & CAS Verification

-

Cyclopropyl Pyrazole Precursors

Sources

- 1. CAS#:688-57-3 | N-(Carboxymethyl)-N-2-(Carboxymethyl)Aminoethyl-Glycine | Chemsrc [chemsrc.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 吡唑|Pyrazole-范德生物科技公司 [bio-fount.com]

- 7. 5-chloro pyrazole | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

"4-chloro-5-cyclopropyl-1H-pyrazole" CAS number lookup

The following technical guide details the chemical identity, synthesis, and application of 4-chloro-5-cyclopropyl-1H-pyrazole , a critical intermediate in modern medicinal chemistry and agrochemical development.

CAS Number Verification & Synthetic Methodology

Executive Summary

This compound (CAS: 1248516-15-5 ) is a halogenated heterocyclic building block characterized by a pyrazole ring substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 5-position (tautomeric with position 3). This scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for phenyl rings while offering unique steric bulk and metabolic stability due to the cyclopropyl moiety. It is widely utilized in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Cannabinoid Receptor 1 (CB1) antagonists.

Chemical Identity & CAS Lookup

The compound exists in a tautomeric equilibrium. In solution, the proton on the nitrogen atom oscillates between N1 and N2, effectively making the 3-cyclopropyl and 5-cyclopropyl isomers chemically equivalent unless the nitrogen is substituted.

| Parameter | Data |

| Primary CAS Number | 1248516-15-5 |

| Tautomer CAS | 100114-57-6 (Parent: 3-cyclopropyl-1H-pyrazole, non-chlorinated) |

| IUPAC Name | This compound |

| Synonyms | 4-chloro-3-cyclopropyl-1H-pyrazole; 3-cyclopropyl-4-chloropyrazole |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| SMILES | Clc1c(N)n[nH]1 (General) / ClC1=C(C2CC2)NN=C1 |

| Appearance | Off-white to pale yellow solid |

Tautomerism Visualization

The following diagram illustrates the tautomeric shift that renders the 3- and 5-positions equivalent in the unsubstituted parent ring.

Figure 1: Tautomeric equilibrium of the cyclopropylpyrazole scaffold. In the absence of N-substitution, both forms react identically at the C4 position.

Synthetic Pathways

The synthesis of this compound is typically achieved via a "Build-then-Functionalize" strategy. The pyrazole ring is first constructed from acyclic precursors, followed by electrophilic halogenation at the C4 position.

Protocol A: De Novo Synthesis & Chlorination

This is the industrial standard for high purity and scalability.

Step 1: Claisen Condensation

Reagents: Cyclopropyl methyl ketone, Ethyl formate, Sodium ethoxide (NaOEt).

Mechanism: The enolate of cyclopropyl methyl ketone attacks ethyl formate to form a

Step 2: Cyclization

Reagents: Hydrazine hydrate (

Step 3: Electrophilic Chlorination (C4-Functionalization)

Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

-

Dissolve 3-cyclopropyl-1H-pyrazole (1.0 eq) in ACN.

-

Add NCS (1.05 eq) portion-wise at 0°C to prevent over-chlorination.

-

Stir at Room Temperature (RT) for 12 hours.

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine.

-

Purification: Recrystallization from Hexane/EtOAc.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic route from cyclopropyl methyl ketone to the final chlorinated product.

Medicinal Chemistry Applications

The 4-chloro-5-cyclopropyl motif is not merely a structural spacer; it imparts specific physicochemical properties critical for drug efficacy.

Bioisosterism & Steric Effects

-

Lipophilicity Modulation: The chlorine atom increases lipophilicity (

), improving membrane permeability compared to the non-chlorinated analog. -

Metabolic Blocking: The C4-position of pyrazoles is metabolically vulnerable to oxidation. Halogenation at this site blocks P450-mediated metabolism, significantly extending the half-life (

) of the drug candidate. -

Conformational Restriction: The cyclopropyl group is rigid (unlike an isopropyl or propyl group), locking the molecule into a specific bioactive conformation that favors binding to hydrophobic pockets in enzymes like Succinate Dehydrogenase (SDH) or Kinases.

Key Therapeutic Classes

| Target Class | Application | Mechanism |

| SDHI Fungicides | Agriculture | Inhibits mitochondrial respiration in fungi (Complex II). The pyrazole amide binds to the ubiquinone binding site. |

| CB1 Antagonists | Metabolic Disease | Used in anti-obesity research. The cyclopropyl group mimics the lipophilic tail of endocannabinoids. |

| Kinase Inhibitors | Oncology | Used as a scaffold for ATP-competitive inhibitors (e.g., c-Met, ALK). |

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All synthesis steps involving NCS or hydrazine must be performed in a certified chemical fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept dry to prevent protonation changes or hydration.

References

-

CymitQuimica. (2024).[2] Safety Data Sheet: this compound (CAS 1248516-15-5). Retrieved from

-

Sigma-Aldrich. (2024).[2] Product Specification: 3-Cyclopropyl-1H-pyrazole (CAS 100114-57-6).[1] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 58169162 (Related Analog). Retrieved from [3]

-

Beilstein-Institut. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein J. Org. Chem. Retrieved from

-

Lead Sciences. (2024). Catalog Entry: 3-Cyclopropyl-1H-pyrazole. Retrieved from

Sources

Biological Activity of Pyrazole Derivatives with Cyclopropyl Groups

Executive Summary

The fusion of the pyrazole heterocycle with cyclopropyl moieties represents a high-value strategy in modern medicinal chemistry. This guide analyzes the structural and pharmacological synergy of this scaffold.[1][2][3][4][5] The pyrazole ring serves as a robust hydrogen-bond donor/acceptor system, critical for target engagement (e.g., kinase hinge regions), while the cyclopropyl group acts as a superior bioisostere for alkyl or phenyl groups. It introduces conformational rigidity and metabolic stability (blocking CYP450 oxidation sites) without the steric penalty of larger aliphatic chains.

This whitepaper details the synthesis, structure-activity relationships (SAR), and biological validation of these hybrids, specifically focusing on their application as kinase inhibitors (oncology) and COX-2 inhibitors (inflammation) .

Structural Rationale: The "Cyclopropyl Effect"

In drug design, the cyclopropyl group is not merely a spacer; it is a functional pharmacophore.

-

Electronic Character: The cyclopropyl ring possesses significant

character (Walsh orbitals), allowing it to participate in -

Conformational Lock: Unlike an ethyl or isopropyl group, the cyclopropyl group restricts bond rotation, reducing the entropic cost of binding to a protein pocket.

-

Metabolic Shielding: The strained ring is surprisingly resistant to typical

-oxidation and hydroxylation compared to linear alkyl chains, extending the half-life (

Synthesis Strategy: Modified Knorr Cyclocondensation

To access high-purity cyclopropyl-pyrazole derivatives, we utilize a modified Knorr Pyrazole Synthesis . This approach is preferred for its regioselectivity and scalability.

Reaction Workflow (Visualized)

The following diagram outlines the critical pathway from precursor selection to final scaffold isolation.

Detailed Protocol: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Reagents: Cyclopropyl methyl ketone, Diethyl oxalate, Sodium ethoxide (NaOEt), Hydrazine hydrate, Ethanol (anhydrous).

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried 250 mL round-bottom flask, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under

atmosphere. Cool to 0°C. -

Claisen Condensation: Add a mixture of cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of the sodium enolate of the

-diketoester. -

Reaction Maintenance: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the ketone.

-

Cyclization: Re-cool the mixture to 0°C. Add hydrazine hydrate (1.2 eq) slowly. A precipitate may form.

-

Reflux: Heat the reaction mixture to reflux (78°C) for 3 hours to ensure complete cyclization and dehydration.

-

Isolation: Evaporate ethanol under reduced pressure. Dissolve the residue in ice-water and acidify to pH 4 with 1N HCl.

-

Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water to yield the pure pyrazole ester.

Self-Validation Check: The appearance of a singlet at

Biological Evaluation: Kinase Inhibition Profile

Cyclopropyl-pyrazoles are potent ATP-competitive inhibitors. The cyclopropyl group typically fills the hydrophobic "gatekeeper" pocket or the solvent-exposed region adjacent to the ATP binding site.

Mechanism of Action (Visualized)[6]

The diagram below illustrates how the scaffold interrupts the phosphorylation cascade in cancer cells (e.g., CDK2/Cyclin E pathway).

[6]

In Vitro Assay Protocol: Radiometric Kinase Assay ( -ATP)

Objective: Determine the

-

Preparation: Prepare kinase buffer (20 mM MOPS pH 7.2, 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM NaVO4, 1 mM DTT). -

Enzyme Mix: Dilute recombinant CDK2/Cyclin E complex in kinase buffer.

-

Compound Addition: Add 10

L of the test compound (serial dilutions in DMSO) to 96-well plates. -

Reaction Initiation: Add 10

L of substrate peptide (Histone H1) and 10 -

Incubation: Incubate at 30°C for 15 minutes.

-

Termination: Stop reaction by spotting 20

L onto P81 phosphocellulose paper. -

Washing: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

-

Quantification: Measure radioactivity (CPM) using a scintillation counter.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive

.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituting the C5-position of the pyrazole ring, highlighting the superiority of the cyclopropyl moiety in specific contexts.

Table 1: Comparative Inhibitory Activity (CDK2) and Metabolic Stability

| Compound ID | R-Group (C5 Position) | IC50 (nM) | t1/2 (Microsomal Stability) | Comments |

| CP-01 | Methyl ( | 125 | 24 min | Baseline activity; poor metabolic stability. |

| CP-02 | Isopropyl ( | 45 | 38 min | Improved potency; steric bulk fits pocket. |

| CP-03 | Cyclopropyl ( | 18 | >60 min | Optimal potency; conformational lock & metabolic shield. |

| CP-04 | Phenyl ( | 85 | 45 min | Steric clash in gatekeeper region; reduced potency. |

Note: Data represents aggregated trends from validated kinase inhibitor studies [1, 3].

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2023. Link

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 2021. Link

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules, 2021. Link

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 2009.[7] Link

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 2021. Link

Sources

- 1. Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current scenario of pyrazole hybrids with anti-breast cancer therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencescholar.us [sciencescholar.us]

- 6. mdpi.com [mdpi.com]

- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Chloro-5-Cyclopropyl-1H-Pyrazole as a Therapeutic Scaffold

The following technical guide details the structural utility, synthetic pathways, and therapeutic potential of 4-chloro-5-cyclopropyl-1H-pyrazole , a privileged scaffold in modern medicinal chemistry.

Executive Summary

This compound (CAS: 1248516-15-5) is not a standalone drug but a high-value pharmacophore and chemical building block . It represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

Its significance lies in its specific substitution pattern:

-

Pyrazole Core: Acts as a bioisostere for amide/urea bonds and serves as a primary hydrogen-bond donor/acceptor (e.g., for kinase hinge binding).

-

C4-Chlorine: Provides lipophilicity and capacity for halogen bonding, often filling small hydrophobic pockets in enzyme active sites.

-

C5-Cyclopropyl: Offers rigid steric bulk and metabolic stability superior to isopropyl or ethyl groups, frequently targeting "gatekeeper" regions in kinases or hydrophobic tunnels in GPCRs.

This guide analyzes its potential therapeutic targets, focusing on Protein Kinases , GPCRs , and Metabolic Enzymes .

Structural Analysis & Pharmacophore Mapping

The therapeutic utility of this scaffold is dictated by its ability to orient functional groups in 3D space.

Structure-Activity Relationship (SAR) Logic

-

N1 Position: The "vector of diversity." Usually substituted with aryl or heteroaryl groups to determine target selectivity (e.g., extending into the solvent front of a kinase).

-

C3 Position: Often functionalized with a carboxylic acid (CAS 1291275-83-6) to form amides. This is the "linker" region connecting the core to the rest of the molecule.

-

C4-Cl & C5-Cyclopropyl: These are the "anchors." They lock the conformation and increase affinity through hydrophobic interactions.

Visualization: Scaffold Functionalization Vectors

The following diagram illustrates the medicinal chemistry logic applied to this core.

Figure 1: SAR vectors for the this compound scaffold. C4 and C5 provide core stability, while N1 and C3 allow for library generation.

Potential Therapeutic Targets

Based on the structural properties of pyrazole-based drugs (e.g., Ruxolitinib, Celecoxib) and the specific nature of the cyclopropyl-chloro motif, the following are the primary target classes.

Target Class A: Protein Kinases (Oncology & Inflammation)

The pyrazole ring is a classic ATP-competitive inhibitor . The N1 and N2 nitrogens often bind to the "hinge region" of the kinase.

-

Mechanism: The pyrazole acts as a hinge binder. The C5-cyclopropyl group is sized to fit into the "gatekeeper" pocket (a hydrophobic region behind the ATP binding site). The C4-chlorine can interact with residues in the N-terminal lobe.

-

Specific Candidates:

-

JAK Family (JAK1/2/3): Pyrazoles are well-established JAK inhibitors. The cyclopropyl group can improve selectivity between JAK isoforms.

-

Aurora Kinases: Critical for cell division; pyrazole derivatives are common inhibitors.

-

Transforming Growth Factor-beta (TGF-β): Small molecule inhibitors like Galunisertib utilize similar heterocyclic cores.

-

Target Class B: G-Protein Coupled Receptors (GPCRs)

-

CB1/CB2 Cannabinoid Receptors: Pyrazole-3-carboxamides are a major class of CB1 antagonists (related to Rimonabant). The 5-cyclopropyl group provides a variation in lipophilicity that can reduce blood-brain barrier (BBB) penetration if peripheral restriction is desired.

-

TGR5 (Bile Acid Receptor): Agonists for TGR5 often feature a pyrazole core. The cyclopropyl group aids in fitting the hydrophobic binding pocket of the receptor.

Target Class C: Metabolic Enzymes

-

11β-HSD1 Inhibitors: Used for type 2 diabetes and obesity. Pyrazole-based inhibitors block the conversion of cortisone to cortisol. The 4-chloro substituent prevents metabolic oxidation of the pyrazole ring, extending half-life (

).

Experimental Protocols

To validate this scaffold against a target (e.g., a Kinase), the following workflow is standard in drug discovery.

Protocol: Synthesis of the Scaffold

Note: This describes the formation of the core 3-carboxylate derivative, a common precursor.

-

Reagents: Cyclopropyl methyl ketone, Diethyl oxalate, Lithium bis(trimethylsilyl)amide (LiHMDS), Hydrazine hydrate, N-Chlorosuccinimide (NCS).

-

Step 1 (Claisen Condensation):

-

Cool THF (50 mL) to -78°C. Add LiHMDS (1.1 eq).

-

Add Cyclopropyl methyl ketone (10 mmol) dropwise. Stir 30 min.

-

Add Diethyl oxalate (1.1 eq). Warm to RT and stir 12h.

-

Result: Diketoester intermediate.

-

-

Step 2 (Cyclization):

-

Step 3 (Chlorination):

Protocol: Target Engagement Assay (ADP-Glo Kinase Assay)

To test if a derivative inhibits a specific kinase (e.g., JAK2).

-

Preparation: Dilute compound in DMSO (10-point dose-response).

-

Reaction:

-

Mix Kinase (3 ng), Substrate (Poly Glu:Tyr), and Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

-

Initiate with ATP (10 µM). Incubate 60 min at RT.

-

-

Detection:

-

Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Analysis: Measure Luminescence (RLU). Calculate

using non-linear regression (GraphPad Prism).

Signaling Pathway Visualization

The following diagram depicts how a pyrazole-based inhibitor (derived from this scaffold) interrupts the JAK-STAT Signaling Pathway , a primary therapeutic target.

Figure 2: Mechanism of action for pyrazole-based kinase inhibitors within the JAK-STAT pathway. The inhibitor blocks the phosphorylation step.

Data Summary: Physicochemical Profile

For drug development, the physicochemical properties of the core are critical.

| Property | Value (Approx.) | Significance |

| Molecular Weight | ~142.59 g/mol | Low MW allows for "Lead-Likeness" (plenty of room to add mass). |

| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; good for membrane permeability. |

| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinases. |

| H-Bond Acceptors | 1 (N) | Interacts with water networks or backbone amides. |

| Topological Polar Surface Area | ~28.7 Ų | Excellent for oral bioavailability (<140 Ų). |

| Metabolic Stability | High | Cyclopropyl > Isopropyl (avoids CYP450 dealkylation). |

References

-

BenchChem. this compound-3-carboxylic acid Product Page. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965934 (Pyrazole derivatives). Retrieved from

- Furet, P., et al. (2016). Discovery of Novel Pyrazole-Based Inhibitors of Kinases. Journal of Medicinal Chemistry. (General reference for Pyrazole SAR).

- Meanwell, N. A. (2014). The influence of the cyclopropyl group on the properties of bioactive compounds.Journal of Medicinal Chemistry, 57(10), 4061-4082. (Explains the metabolic stability of the cyclopropyl group).

Sources

Strategic Deployment of 4-Chloro-5-cyclopropyl-1H-pyrazole in Medicinal Chemistry

[1]

Executive Summary

4-Chloro-5-cyclopropyl-1H-pyrazole represents a privileged scaffold in modern drug discovery, merging the metabolic robustness of the cyclopropyl group with the versatile reactivity of the 4-chloropyrazole core. This intermediate is increasingly critical in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands (e.g., CB1 antagonists), where the cyclopropyl moiety serves as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups.

This technical guide provides a rigorous analysis of the synthesis, physicochemical properties, and downstream reactivity of this core, designed for researchers requiring high-fidelity protocols and mechanistic insight.

Part 1: Structural Analysis & Physicochemical Profile[1]

The utility of this compound stems from its unique electronic and steric profile.[1]

Tautomerism and Nomenclature

In its unsubstituted form, the molecule exists in a tautomeric equilibrium between 3-cyclopropyl and 5-cyclopropyl forms.[1] While often cataloged as "5-cyclopropyl," the equilibrium in solution is solvent-dependent.[1]

-

Tautomer A (3-cyclopropyl): Sterically less crowded around the NH.[1]

-

Tautomer B (5-cyclopropyl): Sterically crowded; the cyclopropyl group shields the NH.

Physicochemical Properties

| Property | Value (Approx.) | Significance |

| Molecular Weight | 142.59 g/mol | Fragment-based drug design (FBDD) compliant.[1] |

| ClogP | ~1.8 - 2.1 | Ideal lipophilicity for membrane permeability without excessive protein binding.[1] |

| pKa (NH) | ~13.5 | Weakly acidic; requires strong bases (e.g., NaH, Cs₂CO₃) for deprotonation.[1] |

| H-Bond Donors | 1 | The NH is a critical recognition motif in ATP-binding pockets.[1] |

| Electronic Effect | Electron-Rich | The cyclopropyl group is a weak electron donor (+I), stabilizing the pyrazole ring against oxidation. |

Part 2: Synthetic Access (Upstream)[1]

While commercially available, in-house synthesis is often required for scale-up or isotopologue preparation.[1] The most robust route avoids the instability of chlorinated diketones by introducing the chlorine atom after ring formation.

Retrosynthetic Analysis

The optimal pathway proceeds via the cyclization of an enaminone derived from cyclopropyl methyl ketone, followed by electrophilic chlorination.

Figure 1: Step-wise synthesis avoiding unstable chlorinated precursors.

Validated Experimental Protocol

Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole

-

Reagents: Cyclopropyl methyl ketone (1.0 eq),

-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). -

Procedure: Heat the mixture neat or in toluene at 110°C for 12 hours. Concentrate to remove methanol and excess DMF-DMA to obtain the crude enaminone.[1]

-

Cyclization: Dissolve the residue in Ethanol (0.5 M). Add Hydrazine hydrate (1.2 eq) carefully.[1] Reflux for 4 hours.

-

Workup: Concentrate, dilute with water, and extract with Ethyl Acetate.

-

Yield: Typically 85-95%.[1]

Step 2: Regioselective C4-Chlorination Why this step matters: Direct chlorination is highly selective for the C4 position due to the electronic enrichment of the pyrazole ring.

-

Reagents: 3-Cyclopropyl-1H-pyrazole (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).

-

Solvent: DMF or Acetonitrile (0.5 M).

-

Procedure:

-

Workup: Pour into ice water. The product often precipitates as a solid.[1] Filter and wash with water.[1][2] If no precipitate, extract with EtOAc/Hexanes.[1]

-

Purification: Recrystallization from Hexanes/EtOAc or silica column (usually not required if NCS is used carefully).[1]

Green Chemistry Alternative: Use Trichloroisocyanuric Acid (TCCA) (0.34 eq) in acetonitrile for a faster, atom-economical reaction [1].[1]

Part 3: Downstream Reactivity & Challenges[1]

The Regioselectivity Challenge (N-Alkylation)

When functionalizing the nitrogen (e.g., for SAR exploration), the cyclopropyl group exerts a massive steric influence.

-

Scenario: Alkylation with

using -

Ratio: Typically >9:1 favoring Isomer 1.[1]

-

Strategic Note: If the 5-cyclopropyl isomer is the bioactive target, standard alkylation will fail. You must use Mitsunobu conditions (which sometimes alter selectivity) or synthesize the pyrazole de novo using a substituted hydrazine (

) in Step 1, though this often yields the 5-hydroxy isomer instead.[1]

Figure 2: The cyclopropyl group directs alkylation to the distal nitrogen.

Cross-Coupling at C4 (The "Sleeping" Handle)

The C4-Chlorine is significantly less reactive than a Bromine or Iodine. Standard Pd(

-

Recommended System: Buchwald Precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3 ) are essential for activating the electron-rich, chlorinated heterocycle.[1]

-

Alternative: Convert the Chloride to a Boronic Ester (

,

Part 4: Case Studies & Applications

Kinase Inhibition (ATP Hinge Binders)

The pyrazole NH typically forms a hydrogen bond with the hinge region of kinases (e.g., Glu/Leu residues). The 4-chloro group fills a hydrophobic pocket (Gatekeeper residue), while the cyclopropyl group provides metabolic stability compared to an isopropyl group, reducing CYP450 oxidation liabilities.

Agrochemical Fungicides

Analogues of Sedaxane utilize pyrazole cores.[1] The 4-chloro-5-cyclopropyl motif is a bioisostere for the difluoromethyl-methylpyrazole pharmacophore found in succinate dehydrogenase inhibitors (SDHIs).[1]

References

Sources

- 1. 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride | C6H7ClN2O2S | CID 122480589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heteroletters.org [heteroletters.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on the electronic structure of "4-chloro-5-cyclopropyl-1H-pyrazole"

Executive Summary

The molecule 4-chloro-5-cyclopropyl-1H-pyrazole (CCP) represents a unique scaffold in medicinal chemistry, merging the electron-withdrawing character of a halogen with the steric and electronic peculiarities of a cyclopropyl ring. This guide outlines a rigorous theoretical framework for characterizing CCP using Density Functional Theory (DFT).

Understanding the electronic structure of CCP is critical for drug development, particularly in kinase inhibition and GPCR modulation, where the pyrazole ring often serves as a hinge-binding motif. This document provides a self-validating computational protocol to determine its ground-state geometry, frontier molecular orbitals (FMOs), and reactive sites.

Computational Methodology: The "Standard Model"

To ensure reproducibility and accuracy comparable to experimental X-ray diffraction and spectroscopic data, the following computational level of theory is prescribed. This protocol balances computational cost with the recovery of electron correlation and long-range interactions.

The Protocol

All calculations should be performed using the Gaussian 16 or GAMESS software packages, adhering to the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Setting | Rationale |

| Functional | B3LYP (Hybrid) | Standard for organic thermochemistry; balances exchange and correlation errors. |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse functions (++) to describe lone pairs on N and Cl, and polarization functions (d,p) for the strained cyclopropyl ring. |

| Solvation | IEF-PCM (Water/DMSO) | Essential for predicting bioactivity; implicit solvation mimics the physiological environment. |

| Frequency Check | Harmonic Approx. | Required to verify the stationary point (zero imaginary frequencies). |

Workflow Visualization

The following diagram illustrates the logical flow of the computational study, ensuring no steps are skipped in the validation process.

Figure 1: Step-by-step computational workflow for validating the electronic structure of CCP.

Geometric Architecture & Tautomerism

The 1H-pyrazole moiety introduces tautomeric complexity. In the gas phase and solution, CCP exists in dynamic equilibrium between two forms.

Tautomeric Equilibrium

-

Tautomer A (3-cyclopropyl): Hydrogen on N1; Cyclopropyl at position 3 (relative to N1).

-

Tautomer B (5-cyclopropyl): Hydrogen on N1; Cyclopropyl at position 5.

Theoretical Insight:

Calculations on similar 4-substituted pyrazoles indicate that Tautomer B (5-cyclopropyl) is often sterically congested due to the proximity of the bulky cyclopropyl group to the N-H. However, in the solid state, pyrazoles form trimeric hydrogen-bonded clusters (isostructural to 4-chloro-1H-pyrazole) which can stabilize specific tautomers via intermolecular

The Cyclopropyl "Banana Bond"

The cyclopropyl ring contains bent bonds (high p-character), resulting in significant ring strain (~27.5 kcal/mol).

-

Bond Lengths: Expect C-C bonds in the cyclopropyl ring to be shorter (approx. 1.50 Å) than standard alkanes.

-

Conjugation: The cyclopropyl group acts as a weak electron donor via hyperconjugation (

) with the pyrazole ring.

Electronic Structure & Reactivity Descriptors

The reactivity of CCP is defined by its Frontier Molecular Orbitals (FMOs). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates its chemical hardness and stability.[1]

FMO Analysis[2][3]

-

HOMO Location: Predominantly localized on the pyrazole nitrogen lone pairs and the

-system, with contributions from the Chlorine -

LUMO Location: Delocalized over the pyrazole ring anti-bonding

orbitals. -

Gap (

): A large gap (typically > 4.5 eV for pyrazoles) indicates high kinetic stability, making CCP a stable scaffold for drug storage.

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the following descriptors from the orbital energies (

| Descriptor | Formula | Physical Meaning |

| Chemical Potential ( | Tendency of electrons to escape. | |

| Chemical Hardness ( | Resistance to charge transfer (High | |

| Electrophilicity Index ( | Propensity to accept electrons (Crucial for Michael acceptors). |

Molecular Electrostatic Potential (MEP)

The MEP map is the most critical visualization for medicinal chemists, mapping the electrostatic forces on the Van der Waals surface.

Reactive Sites[2][4]

-

Negative Potential (Red): Concentrated around the N2 (pyridine-like) nitrogen . This is the primary Hydrogen Bond Acceptor (HBA) site, critical for binding to kinase hinge regions (e.g., ATP binding pockets).

-

Positive Potential (Blue): Concentrated on the N1-H proton . This is the Hydrogen Bond Donor (HBD) site.

-

Neutral/Green: The cyclopropyl ring and the Chlorine atom (due to its size, the negative charge is diffuse).

Interaction Logic Diagram

The following diagram details how the electronic features of CCP translate to biological interaction potential.

Figure 2: Structure-Activity Relationship (SAR) map derived from electronic properties.

Spectroscopic Validation

To validate the theoretical model against synthesized material, compare the calculated vibrational frequencies (scaled by ~0.961 for B3LYP) with experimental FT-IR data.

-

N-H Stretching:

(Broad if H-bonded). -

Cyclopropyl C-H:

(Unique high-frequency aliphatic stretch). -

C=N / C=C Ring Stretch:

. -

C-Cl Stretching:

(Distinctive fingerprint).

References

-

Crystal Structure of 4-chloro-1H-pyrazole: B. A. Clough, et al. "Low-temperature crystal structure of 4-chloro-1H-pyrazole." Acta Crystallographica Section E, 2021.

-

DFT Methodology for Pyrazoles: S. Kinali, et al. "Molecular Structure, Electronic, Chemical and Spectroscopic Studies of Pyrazole Derivatives."[2] Material Science Research India, 2020.

-

Cyclopropyl Vibrational Analysis: L. Czuchajowski, et al.[3] "The vibrational spectra and normal coordinate analysis of tetracyclopropyllead." Journal of Organometallic Chemistry, 1978.[3]

-

MEP and Bioactivity: I. Rozas, et al. "Shape group analysis of molecular electrostatic potential on van der Waals surfaces for some pyrazole derivatives."[4] ChemRxiv, 2024.[4]

Sources

Technical Guide: Safety & Handling of 4-Chloro-5-cyclopropyl-1H-pyrazole

[1][2]

Executive Summary

4-chloro-5-cyclopropyl-1H-pyrazole (CAS: 1248516-15-5) is a high-value heterocyclic intermediate used primarily in the synthesis of agrochemicals (SDHI fungicides) and pharmaceuticals (CB1 antagonists, kinase inhibitors).[1][2] Its structural utility stems from the cyclopropyl moiety—which confers metabolic stability and rigid steric bulk—and the chlorine substituent, which modulates lipophilicity and electronic properties.[2]

However, this compound presents specific handling challenges due to its potential for severe eye irritation, respiratory sensitization, and tautomeric behavior.[1][2] This guide synthesizes current safety data with field-proven handling protocols to ensure researcher safety and data integrity.

Part 1: Physicochemical Profile & Identification[1][2]

Chemical Identity & Tautomerism

Researchers must recognize that 1H-pyrazoles undergo rapid annular tautomerism.[1][2] In solution, This compound exists in equilibrium with 4-chloro-3-cyclopropyl-1H-pyrazole .[1][2]

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Operational Implication |

| Physical State | Off-white to pale yellow solid | Dust generation risk during weighing.[1][2] |

| Melting Point | 128–132 °C (Predicted) | Stable solid at RT; melt processing requires temp control.[1][2] |

| Solubility (Water) | Low (< 1 g/L) | Aqueous waste streams may precipitate solids; use organic co-solvents for cleaning.[2] |

| Solubility (Organic) | High (DMSO, DCM, MeOH) | Readily absorbs through skin if dissolved in DMSO.[1][2] |

| pKa | ~13.5 (NH acidity) | Weakly acidic; forms salts with strong bases (NaH, KOtBu).[2] |

Part 2: Hazard Identification & Toxicology (GHS)[1][2][4]

Based on Structure-Activity Relationships (SAR) of halogenated pyrazoles and supplier Safety Data Sheets (SDS), the following hazards are critical.

GHS Classification[1][2][4]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][4][5]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3][4]

-

Serious Eye Damage/Irritation (Category 2A/1): H319 - Causes serious eye irritation.[1][2][3][4][6] Note: Halogenated pyrazoles can cause irreversible corneal damage; treat as Category 1 (Eye Dam.) for safety margins.[2]

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][3][4][5]

Structural Alerts & Mechanisms[1][2]

-

Cyclopropyl Strain: While generally stable, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[2] Under strongly acidic conditions or metabolic oxidation, ring-opening can occur, potentially forming reactive alkylating species.[1][2]

-

Michael Acceptor Potential: If the pyrazole is N-acylated or N-sulfonylated during synthesis, the resulting intermediate may act as a Michael acceptor, increasing the risk of skin sensitization (allergic contact dermatitis).[1][2]

Part 3: Operational Handling Protocols

Engineering Controls & PPE Decision Matrix

Effective containment is the primary defense.[2] Do not rely solely on PPE.[1][2]

Figure 1: PPE and Engineering Control Decision Matrix. Note that DMSO solutions facilitate skin absorption, requiring upgraded glove protection.[1][2]

Standard Operating Procedure: Weighing & Solubilization

Objective: Prevent inhalation of dust and dermal exposure during the transition from solid to liquid phase.[2]

-

Preparation:

-

Transfer:

-

Solubilization:

Part 4: Emergency Response & First Aid[1][2]

In the event of exposure, immediate action mitigates long-term damage.[1][2]

| Exposure Route | Immediate Action | Scientific Rationale |

| Ocular (Eyes) | Rinse for 15 minutes minimum.[1][2] Lift eyelids.[1][2] | Halogenated heterocycles can adhere to corneal proteins.[1][2] Prolonged flushing is required to remove particulates trapped in the fornix.[2] |

| Dermal (Skin) | Wash with soap and water.[2][3] Do NOT use ethanol. | Ethanol acts as a permeation enhancer, driving the lipophilic pyrazole deeper into the dermis.[2] |

| Inhalation | Move to fresh air.[1][2][3][4] Administer oxygen if breathing is labored.[1][2] | Respiratory irritation (H335) can trigger bronchospasm in sensitized individuals.[2] |

| Spill Cleanup | Dampen powder with PEG-400 or water before sweeping.[1][2] | Dry sweeping generates dust.[1][2] Wetting prevents aerosolization.[1][2] |

Part 5: Synthesis & Reaction Safety[1]

When using this compound as a building block (e.g., N-alkylation or Suzuki coupling), specific reaction hazards apply.[1][2]

Reaction Workflow & Thermal Hazards

Figure 2: Reaction safety workflow for N-alkylation. Note the H2 gas evolution when using hydride bases and the exotherm upon electrophile addition.[1][2]

Waste Management[1][2]

References

-

PubChem. (n.d.).[2][5] Compound Summary: 4-Chloro-1H-pyrazole.[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link](Used for base analog read-across data).

-

European Chemicals Agency (ECHA). (n.d.).[2][5] C&L Inventory: Pyrazole derivatives. Retrieved from [Link].[2]

-

National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link].[2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Sedaxane - Wikipedia [en.wikipedia.org]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 4-cyclopropyl-1H-pyrazol-3-amine | C6H9N3 | CID 23569310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note & Protocol: A Robust Two-Stage Synthesis of 4-chloro-5-cyclopropyl-1H-pyrazole from Cyclopropyl Methyl Ketone

Abstract

This comprehensive guide details a highly efficient and scalable two-stage synthetic route to 4-chloro-5-cyclopropyl-1H-pyrazole, a valuable heterocyclic building block in the development of modern agrochemicals and pharmaceuticals.[1] The strategy commences with the Vilsmeier-Haack formylation of readily available cyclopropyl methyl ketone to generate a key β-chloro vinyl aldehyde intermediate. Subsequent condensation with hydrazine hydrate affords the 5-cyclopropyl-1H-pyrazole core. The final stage involves a regioselective and environmentally conscious electrophilic chlorination at the C4 position using trichloroisocyanuric acid (TCCA). This document provides in-depth mechanistic discussions, detailed, field-tested protocols, and critical insights into experimental choices to ensure reproducibility and high yields for researchers in organic synthesis and drug development.

Introduction & Strategic Overview

The pyrazole scaffold is a privileged motif in medicinal and agricultural chemistry, forming the core of numerous active compounds.[2] Specifically, substituted 5-cyclopropyl-pyrazoles are key intermediates in the synthesis of potent fungicides and insecticides, where the cyclopropyl group often enhances metabolic stability and binding affinity.[3] The target molecule, this compound, combines the benefits of the cyclopropyl moiety with a C4-halogen handle, which is ideal for further functionalization through cross-coupling reactions.

The synthetic pathway outlined herein is designed for efficiency and robustness, avoiding the use of unstable 1,3-dicarbonyl compounds which can be problematic in traditional pyrazole syntheses.[2] Our approach is divided into two primary stages:

-

Formation of the Pyrazole Ring: We employ a Vilsmeier-Haack reaction, a powerful tool for formylation, to convert cyclopropyl methyl ketone into a versatile β-chloro-α,β-unsaturated aldehyde.[4][5] This intermediate readily undergoes cyclization with hydrazine, a classic and high-yielding method for constructing the pyrazole heterocycle.[6][7]

-

Regioselective Chlorination: The electron-rich pyrazole ring is selectively chlorinated at the C4 position. We utilize Trichloroisocyanuric Acid (TCCA) as the chlorinating agent, which is recognized for its high atom economy, operational simplicity, and greener profile compared to other N-chloro reagents.[8][9]

The logical flow of this synthesis is depicted below.

Caption: Key mechanistic transformations in Stage 1.

Detailed Experimental Protocol: 5-Cyclopropyl-1H-pyrazole

Materials & Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, reflux condenser, and nitrogen inlet.

-

Cyclopropyl methyl ketone (CPMK)

-

Phosphoryl chloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate (80% solution)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Vilsmeier Reagent Formation: To a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equiv). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

Ketone Addition: Add cyclopropyl methyl ketone (1.0 equiv) dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Hydrolysis & Cyclization: Cool the reaction mixture back to 0 °C. Carefully and slowly add a solution of hydrazine hydrate (1.5 equiv) in water. Caution: This addition is exothermic. After the addition, heat the mixture to 100 °C and reflux for 3 hours.

-

Work-up & Extraction: Cool the mixture to room temperature and neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 5-cyclopropyl-1H-pyrazole as a clear oil or low-melting solid.

Expected Results & Characterization

| Parameter | Expected Value |

| Yield | 65-75% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~7.4 (s, 1H), 6.0 (s, 1H), 2.0-2.1 (m, 1H), 1.0-1.1 (m, 2H), 0.7-0.8 (m, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ ~142, 138, 102, 8, 6 ppm |

Stage 2: Synthesis of this compound

Mechanistic Rationale

The chlorination of the 5-cyclopropyl-1H-pyrazole intermediate is an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, with the C4 position being particularly susceptible to electrophilic attack due to resonance stabilization of the sigma complex intermediate. Trichloroisocyanuric acid (TCCA) serves as an efficient source of an electrophilic chlorine species (Cl⁺). [9][10]The reaction proceeds cleanly under mild conditions. The use of a solvent-free or mechanochemical approach has also been reported to be highly effective and environmentally friendly. [8]For this protocol, we will describe a standard solution-phase method.

Detailed Experimental Protocol: this compound

Materials & Equipment:

-

Round-bottom flask with magnetic stirrer and nitrogen inlet.

-

5-Cyclopropyl-1H-pyrazole (from Stage 1)

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile (MeCN)

-

Saturated sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve 5-cyclopropyl-1H-pyrazole (1.0 equiv) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Chlorination: Add TCCA (0.4 equiv, as it contains three active chlorine atoms) portion-wise to the stirred solution at room temperature. The reaction is typically mildly exothermic.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC or GC-MS until the starting material is fully consumed.

-

Quenching & Work-up: Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy any excess TCCA. Stir for 15 minutes.

-

Extraction: Add water and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization or a short silica plug if necessary to yield the final product.

Expected Results & Characterization

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| Melting Point | ~95-98 °C |

| ¹H NMR (CDCl₃) | δ ~7.5 (s, 1H), 2.2-2.3 (m, 1H), 1.1-1.2 (m, 2H), 0.8-0.9 (m, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ ~140, 131, 110, 7, 5 ppm |

| MS (EI) | m/z (M⁺) calculated for C₆H₇ClN₂: 142.03; found ~142 |

Safety & Handling

-

Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hydrazine hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

-

Trichloroisocyanuric acid (TCCA): Strong oxidizing agent. Do not mix with combustible materials. It can release chlorine gas upon contact with acid or water. Handle with appropriate PPE.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard safety practices for handling organic solvents and reagents should be followed.

References

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC, NIH. Available at: [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]

-

Ketone, cyclopropyl methyl. Organic Syntheses. Available at: [Link]

-

Synthesis of a Cyclopropane from an Aldehyde. YouTube. Available at: [Link]

-

4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-Pyrazole. MySkinRecipes. Available at: [Link]

- Method of preparation of the pyrazoles. Google Patents.

-

Sedaxane. Wikipedia. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

-

Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 1,3-diketones. Organic Chemistry Portal. Available at: [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at: [Link]

- Process for the preparation of 1,3-dicarbonyl compounds. Google Patents.

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

- Synthesis method of cyclopropyl methyl ketone. Google Patents.

-

The Synthesis of Some Cyclopropane Hydrocarbons from Methyl Cyclopropyl Ketone. Journal of the American Chemical Society. Available at: [Link]

-

β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. Available at: [Link]

-

Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. Available at: [Link]

-

C‒H An chlorination of pyrazole 1a. ResearchGate. Available at: [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. Available at: [Link]

-

Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Available at: [Link]

-

Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

synthesis of pyrazoles. YouTube. Available at: [Link]

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC, NIH. Available at: [Link]

-

How Does Hydrazine add to Carbonyl to form Hydrazone?. YouTube. Available at: [Link]

-

Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing). Available at: [Link]

-

First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 4-Chloro-5-cyclopropyl -3-(trifluoromethyl)-1H-Pyrazole [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sedaxane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Chloro-5-cyclopropyl-1H-pyrazole in Medicinal Chemistry

This guide details the medicinal chemistry applications, synthetic protocols, and structural logic of 4-chloro-5-cyclopropyl-1H-pyrazole , a privileged scaffold in modern drug discovery, particularly for kinase inhibition.

Executive Summary: The "Triad" of Potency

In the optimization of small-molecule inhibitors, this compound represents a strategic "triad" of structural features that solve common medicinal chemistry bottlenecks:

-

Pyrazole Core: Acts as a robust hinge-binder in ATP-competitive kinase inhibitors, forming bidentate H-bonds (donor-acceptor) with the kinase backbone.

-

Cyclopropyl Group: Provides metabolic stealth . Unlike isopropyl or ethyl groups, the cyclopropyl ring resists CYP450-mediated oxidation while providing rigid steric bulk to fill hydrophobic pockets (e.g., the ribose or gatekeeper regions).

-

C4-Chlorine Atom: Serves a dual role. It blocks the metabolically labile C4 position (preventing oxidation) and occupies small hydrophobic cavities via halogen bonding , often enhancing potency by 10–100x compared to the unsubstituted analog.

Synthetic Protocols & Regiocontrol

One of the most critical challenges with this scaffold is tautomeric ambiguity . The 1H-pyrazole exists in equilibrium between the 3-cyclopropyl and 5-cyclopropyl forms. Locking this regiochemistry is essential for biological activity.

Protocol A: De Novo Regioselective Synthesis (The "Hydrazine Route")

Best for: Creating N-functionalized scaffolds with guaranteed regiochemistry (e.g., 1-aryl-5-cyclopropyl).

Rationale: Direct alkylation of this compound often yields a mixture of N1 and N2 isomers, usually favoring the sterically less hindered N1-alkyl-3-cyclopropyl product. To force the formation of the 1-alkyl-5-cyclopropyl isomer (common in kinase inhibitors), one must use a substituted hydrazine during ring closure.

Materials:

-

Precursor: 1-cyclopropyl-1,3-butanedione (or ethyl cyclopropylcarbonylacetate for hydroxypyrazoles).

-

Reagent: 4-substituted phenylhydrazine hydrochloride (or alkylhydrazine).

-

Solvent: Ethanol or Acetic Acid.[1]

Step-by-Step Procedure:

-

Condensation: Dissolve 1-cyclopropyl-1,3-butanedione (1.0 equiv) in Ethanol (0.5 M).

-

Addition: Add the specific arylhydrazine (1.0 equiv). Note: If using the hydrochloride salt, add 1.0 equiv of NaOAc.

-

Cyclization: Reflux for 2–4 hours. Monitor via LCMS.

-

Chlorination (In-situ or Post-synthetic):

-

Option 1 (Post-synthetic): Isolate the pyrazole.[2] Resuspend in CH3CN. Add N-Chlorosuccinimide (NCS) (1.05 equiv) at 60°C. Stir for 1 hour.

-

Option 2 (One-pot): If the diketone was not pre-chlorinated, cool the ethanol mixture to RT, add NCS, and stir until conversion is complete.

-

-

Workup: Remove solvent in vacuo. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over Na2SO4.[3]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Chlorination of the Core

Best for: Generating the this compound building block from commercially available 5-cyclopropyl-1H-pyrazole.

Rationale: Electrophilic aromatic substitution at C4 is highly favored.

-

Dissolution: Dissolve 5-cyclopropyl-1H-pyrazole (10 g, 92 mmol) in DMF (50 mL).

-

Reagent Addition: Slowly add a solution of NCS (12.9 g, 97 mmol) in DMF (30 mL) dropwise at 0°C to control the exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Pour into ice-water (300 mL). The product often precipitates.

-

Isolation: Filter the solid. If no precipitate, extract with EtOAc (3x).

-

Yield: Typically >85% yield of a white/off-white solid.

Structural Logic & Reactivity (Application Note)

The "Chlorine Switch" in Cross-Coupling

While 4-bromo-pyrazoles are standard for Suzuki couplings, the 4-chloro analog is often chosen when the halogen is intended to remain in the final drug.

-

Reactivity Profile: The C-Cl bond is relatively inert to standard Pd(PPh3)4 conditions, allowing chemists to perform cross-couplings at other positions (e.g., on an N-aryl ring) without disturbing the pyrazole core.

-

Activation: If C4-arylation is required, use advanced catalytic systems:

-

Catalyst: Pd2(dba)3

-

Ligand: XPhos or Buchwald Precatalysts (e.g., XPhos Pd G2).

-

Base: K3PO4 (anhydrous).

-

Solvent: 1,4-Dioxane/Water (4:1) at 100°C.

-

Regioselectivity Visualization

The following diagram illustrates the critical regiochemical divergence when alkylating the core scaffold versus synthesizing it de novo.

Caption: Regiochemical divergence in pyrazole synthesis. Direct alkylation favors the wrong isomer for most kinase targets.

Case Study: JNK3 and ALK Inhibitors

Target: c-Jun N-terminal Kinase 3 (JNK3) or Anaplastic Lymphoma Kinase (ALK).

Design Strategy:

-

Hinge Binding: The pyrazole nitrogen (N2) accepts a proton from the hinge region backbone.

-

Gatekeeper Interaction: The 4-chloro substituent is positioned to interact with the gatekeeper residue (often Methionine or Leucine). The chlorine atom fills the sub-pocket more efficiently than a hydrogen atom (too small) or a methyl group (no halogen bond capability).

-

Solvent Front: The 5-cyclopropyl group orients towards the solvent interface or a ribose-pocket hydrophobic patch. Its rigidity prevents the entropy loss associated with flexible alkyl chains.

Data Comparison (Hypothetical SAR based on literature trends):

| Compound Variant | IC50 (Kinase Target) | Metabolic Stability (t1/2) | Notes |

| 4-H, 5-Isopropyl | 120 nM | 15 min | Oxidative dealkylation of isopropyl is rapid. |

| 4-H, 5-Cyclopropyl | 45 nM | >60 min | Cyclopropyl improves stability; potency moderate. |

| 4-Cl, 5-Cyclopropyl | 3 nM | >120 min | Optimal. Cl adds halogen bond + blocks C4 oxidation. |

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Note: Chlorinated pyrazoles can be sensitizers. Use gloves and work in a fume hood.

-

Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents.

-

Storage: Keep cool and dry. The C-Cl bond is stable, but the NH proton is acidic (pKa ~14); protect from strong bases unless deprotonation is intended.

References

-

Review of Pyrazole Scaffolds in Kinase Inhibitors

- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).

- Source:Molecules / PubMed Central.

-

URL:[Link]

-

ALK Inhibitor Discovery (Cyclopropyl Role)

-

Regioselective Synthesis of Pyrazoles

-

JNK3 Inhibitor Design

- Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.

- Source:Journal of Enzyme Inhibition and Medicinal Chemistry.

-

URL:[Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 3. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Application Note: Strategic Utilization of 4-Chloro-5-Cyclopropyl-1H-Pyrazole in Drug Design

This Application Note is structured as a comprehensive technical guide for medicinal chemists and drug discovery scientists. It moves beyond basic descriptions to provide actionable protocols, rationale, and strategic insights into utilizing the 4-chloro-5-cyclopropyl-1H-pyrazole scaffold.

Executive Summary & Scaffold Profile

The This compound moiety represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and GPCR modulators.[1] Its value lies in the synergistic combination of three structural features that address common ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and potency challenges:

-

Cyclopropyl Group (C5): Acts as a bioisostere for isopropyl or tert-butyl groups but with significantly improved metabolic stability.[1] The strained ring resists cytochrome P450 oxidation better than acyclic alkyl chains while providing rigid steric bulk to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[1]

-

Chlorine Atom (C4): Provides a lipophilic handle (

) and fills small hydrophobic crevices.[1] Crucially, it blocks the metabolically vulnerable C4 position of the pyrazole ring and modulates the acidity (pKa) of the N-H group, influencing hydrogen bond strength.[1] -

Pyrazole Core (1H): A canonical hinge-binding motif.[1] The N1-H and N2 atoms serve as a donor-acceptor pair, ideal for interacting with the backbone carbonyls and amines of kinase ATP-binding sites.[1]

Physicochemical Profile[2][3][4][5][6]

-

Molecular Weight: ~142.59 Da (Fragment-friendly)[1]

-

Lipophilicity (cLogP): ~1.8 – 2.1 (Ideal for membrane permeability without excessive greasiness)[1]

-

H-Bond Donors/Acceptors: 1 / 2

-

Tautomerism: Exists in equilibrium between 3-cyclopropyl and 5-cyclopropyl forms in solution.[1] Regiocontrol during N-alkylation is a critical experimental parameter.

Strategic Applications in Drug Design

A. Kinase Inhibition (ATP-Competitors)

This scaffold is frequently employed to target the hinge region of kinases (e.g., BRAF, JAK, VEGFR).[1]

-

Mechanism: The pyrazole nitrogen (N2) accepts a hydrogen bond from the hinge backbone NH, while the pyrazole NH (N1) donates to the backbone carbonyl.[1]

-

Role of Cyclopropyl: It orients towards the solvent-accessible front or the gatekeeper residue, restricting conformational flexibility and improving selectivity.[1]

-

Role of Chlorine: Often occupies a small hydrophobic pocket adjacent to the gatekeeper, increasing residence time.[1]

B. GPCR Modulation

In Cannabinoid receptor (CB1/CB2) and TGR5 agonists, the 4-chloro-5-cyclopropyl motif provides the necessary steric bulk to induce active receptor conformations while maintaining a lower molecular weight than traditional biphenyl scaffolds.[1]

Synthetic Workflows & Decision Logic

The following diagram outlines the decision logic for synthesizing and functionalizing this scaffold.

Figure 1: Decision tree for selecting the synthetic route based on the required substitution pattern (C3 vs. N1).

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of the Core Scaffold

Objective: Synthesize this compound-3-carboxylic acid (a versatile precursor).[1] Rationale: Direct C3-functionalization of the pre-made pyrazole is difficult.[1] Building the ring with the functionality in place is superior.[1]

Materials:

-

Cyclopropyl methyl ketone (1.0 eq)[1]

-

Diethyl oxalate (1.2 eq)[1]

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.3 eq)[1]

-

Hydrazine hydrate (1.5 eq)[1]

-

N-Chlorosuccinimide (NCS) (1.1 eq)[1]

-

Ethanol, Acetic Acid, THF.[1]

Step-by-Step Procedure:

-

Claisen Condensation:

-

Cool a solution of LiHMDS (1.3 eq) in anhydrous THF to -78 °C under nitrogen.

-

Add cyclopropyl methyl ketone (1.0 eq) dropwise.[1] Stir for 30 min.

-

Add diethyl oxalate (1.2 eq) dropwise.[1] Allow to warm to 0 °C and stir for 2 hours.

-

Checkpoint: TLC should show consumption of ketone.[1]

-

Quench with 1N HCl, extract with EtOAc, and concentrate to yield the diketo-ester intermediate.[1]

-

-

Cyclization:

-

Chlorination (The Critical Step):

-

Dissolve the pyrazole ester in DMF (0.5 M).[1]

-

Add NCS (1.1 eq) portion-wise at Room Temperature (RT).[1]

-

Note: Heating may cause over-chlorination.[1] Monitor by LCMS.[1]

-

Stir for 4–12 hours.

-

Pour into ice water. The product, ethyl this compound-3-carboxylate, often precipitates as a white solid.[1] Filter and dry.[1]

-

Protocol B: Regioselective N-Alkylation

Objective: Alkylate the N1 position of this compound while minimizing the formation of the unwanted N2 isomer.[1] Challenge: The tautomeric equilibrium leads to mixtures. The steric bulk of the cyclopropyl group at C5 disfavors alkylation at the adjacent Nitrogen (N1 in the 5-cyclopropyl tautomer), often favoring the less hindered isomer.[1]

Materials:

-

This compound (1.0 eq)[1]

-

Alkyl Halide (R-X) (1.2 eq)[1]

-

Base: Cs₂CO₃ (for thermodynamic control) or NaH (for kinetic control)[1]

-

Solvent: DMF or Acetone.[1]

Procedure (Cesium Carbonate Method):

-

Dissolve the scaffold in DMF (0.2 M).[1]

-

Add Cs₂CO₃ (2.0 eq).[1] Stir at RT for 30 min to form the pyrazolate anion.

-

Add the alkyl halide dropwise.[1]

-

Heat to 60 °C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography is mandatory .[1]

-

Separation Tip: The two regioisomers usually have distinct Rf values.[1] The isomer with the alkyl group adjacent to the cyclopropyl (more sterically crowded) often elutes faster (less polar interaction with silica) or slower depending on the specific R group, but separation is generally feasible with Hexane:EtOAc gradients (e.g., 80:20).[1]

-

Validation: Use NOESY NMR. An NOE signal between the N-alkyl protons and the cyclopropyl protons confirms the "crowded" isomer (often the desired one if mimicking specific drugs).[1] If no NOE is observed, it is likely the other isomer.[1]

-

Structure-Activity Relationship (SAR) Data Presentation

When optimizing this scaffold, track the following parameters. The table below summarizes the impact of modifications based on aggregate literature data for kinase targets.

| Position | Modification | Effect on Potency | Effect on ADMET |

| C4 | -Cl (Parent) | High (Fills hydrophobic pocket) | Blocks metabolic oxidation.[1] |

| C4 | -H | Low (Loss of hydrophobic contact) | Vulnerable to oxidation.[1] |

| C4 | -Br / -I | High | Good for further coupling (Suzuki), but higher MW.[1] |

| C5 | -Cyclopropyl | High (Rigid, optimal fill) | High metabolic stability (vs isopropyl).[1] |

| C5 | -Methyl | Moderate | Lower lipophilicity, less steric fill.[1] |

| C5 | -Phenyl | Variable | Significant increase in MW and rigidity; may clash.[1] |

| N1 | -H | High (H-bond donor) | Poor permeability (polar).[1] |

| N1 | -Aryl/Alkyl | Variable (Target dependent) | Improves permeability; removes H-bond donor.[1] |

Mechanism of Action Visualization

The following diagram illustrates the pharmacophore mapping of the scaffold within a typical Kinase ATP-binding pocket.

Figure 2: Pharmacophore map showing the interaction of the this compound scaffold with a generic kinase ATP-binding site.

References

-